methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate
Description
Methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole core substituted at the 1-position with a 4-nitrophenyl group and at the 2-position with a methyl ester. The 4-nitrophenyl group is a strong electron-withdrawing substituent, which significantly influences the electronic properties and reactivity of the pyrrole ring. This compound is of interest in medicinal chemistry and materials science due to the versatility of pyrrole derivatives in drug design and functional materials .
Properties
IUPAC Name |
methyl 1-(4-nitrophenyl)pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-18-12(15)11-3-2-8-13(11)9-4-6-10(7-5-9)14(16)17/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZDGDGOAYURHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, the starting material is often a 1,4-diketone and aniline.
Nitration: The introduction of the nitro group is achieved through nitration of the phenyl ring. This is typically done using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the pyrrole with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Using large-scale nitration reactors to introduce the nitro group efficiently.
Continuous Flow Synthesis: Employing continuous flow reactors for the Paal-Knorr synthesis to enhance yield and reduce reaction time.
Catalytic Esterification: Utilizing catalytic processes to esterify the carboxylic acid derivative efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or using tin(II) chloride in hydrochloric acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyrrole-2,3-diones.
Reduction: Methyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate serves as a building block for the synthesis of more complex molecules
Biology
The compound’s derivatives have been studied for their potential biological activities. For instance, the reduction product, methyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate, has shown promise in preliminary studies as an antimicrobial agent.
Medicine
Research into the medicinal applications of this compound and its derivatives includes investigations into their potential as anti-inflammatory and anticancer agents. The nitrophenyl group is known to enhance the biological activity of many compounds, making this molecule a candidate for drug development.
Industry
In the materials science field, this compound is used in the synthesis of polymers and other materials with specific electronic properties. Its ability to undergo various chemical modifications makes it a versatile precursor in the production of advanced materials.
Mechanism of Action
The biological activity of methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate and its derivatives is often attributed to their ability to interact with cellular proteins and enzymes. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole ring can form hydrogen bonds with biological targets. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the pyrrole ring are critical determinants of chemical behavior. Key comparisons include:
N-Substituted Pyrroles
- Methyl 1-[(4-Nitrophenyl)ethynyl]-1H-pyrrole-2-carboxylate (7b): This analog replaces the phenyl group with an ethynyl-linked 4-nitrophenyl moiety.
- Methyl 1-(Phenylethynyl)-1H-pyrrole-2-carboxylate (7c) : The absence of a nitro group reduces electron withdrawal, leading to lower electrophilicity compared to the target compound .
5-Aryl-Substituted Pyrroles
Compounds like methyl 5-(4-tolyl)-1H-pyrrole-2-carboxylate (2a) and methyl 5-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate (2f) feature aryl groups at the 5-position instead of the nitrogen. The electronic effects differ:
- The 5-aryl substituent directly conjugates with the pyrrole ring, altering π-electron distribution.
- The nitro group at the N-position in the target compound creates a stronger electron-deficient core, enhancing susceptibility to nucleophilic attack compared to 5-aryl analogs .
Ester Variations
- The chloro substituent at the 4-position introduces steric and electronic effects distinct from nitro groups .
Physicochemical Properties
The nitro group in the target compound results in deshielded aromatic protons in NMR, distinguishing it from electron-donating substituents like methyl or methoxy groups .
Key Research Findings and Trends
Electronic Effects : The 4-nitrophenyl group enhances electrophilicity, making the pyrrole ring more reactive toward cyclization and electrophilic substitution compared to alkyl or electron-rich aryl substituents .
Synthetic Flexibility : Suzuki coupling is optimal for 5-aryl analogs, while N-substitution requires tailored approaches like nucleophilic alkylation .
Biological Potential: Nitro-substituted heterocycles often exhibit antimicrobial and anticancer properties, though toxicity risks (e.g., mutagenicity) must be evaluated .
Biological Activity
Methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications, supported by relevant research findings and data.
Synthesis of this compound
The synthesis typically involves the reaction of pyrrole derivatives with nitrophenyl groups, often utilizing methods such as the Vilsmeier-Haack formylation followed by esterification. The compound can be synthesized through the following general reaction scheme:
- Formation of Pyrrole : Start with the appropriate pyrrole precursor.
- Substitution Reaction : Introduce the 4-nitrophenyl group via electrophilic aromatic substitution.
- Esterification : Convert the carboxylic acid group to a methyl ester using methanol and an acid catalyst.
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential metabolic processes.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 16 | 0.125 mg/mL |
| Escherichia coli | 14 | 0.250 mg/mL |
| Pseudomonas aeruginosa | 12 | 0.500 mg/mL |
The presence of the nitro group is crucial for enhancing the compound's lipophilicity, facilitating better membrane penetration and increased antibacterial potency .
Cytotoxicity and Anticancer Activity
In addition to antimicrobial effects, preliminary studies suggest that this compound may possess cytotoxic properties against cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in various cancer models, showing promise as a potential anticancer agent.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results :
- HeLa cells showed a significant reduction in viability at concentrations above 50 µM.
- MCF-7 cells displayed moderate sensitivity, with IC50 values around 40 µM.
- A549 cells were less affected, indicating a selective cytotoxic profile.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in bacteria and cancer cells.
- Disruption of Membrane Integrity : It can compromise cellular membranes, leading to cell lysis.
- Induction of Oxidative Stress : The nitro group may contribute to reactive oxygen species (ROS) generation, further enhancing its cytotoxic effects.
Q & A
Basic Research Questions
Q. What experimental methods are used to determine the crystal structure of methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the primary technique. Key steps include:
- Crystal mounting on a diffractometer (e.g., Bruker APEXII CCD) and data collection at 290 K using MoKα radiation.
- Structure solution via direct methods (e.g., SIR2014) and refinement with SHELXL2014, incorporating hydrogen atoms in calculated positions (riding model).
- Validation using software like ORTEP-3 for molecular graphics and DIAMOND for Hirshfeld surface analysis .
- Key Parameters : Monoclinic space group , unit cell dimensions (), and hydrogen-bonding geometry (e.g., , ) .
Q. How is the purity of the compound verified during synthesis?
- Methodology :
- Chromatography : HPLC or GC-MS to detect impurities.
- Spectroscopy : -NMR and -NMR to confirm functional groups (e.g., ester carbonyl at ).
- Melting Point Analysis : Consistency with literature values (e.g., 100–101°C for related esters) .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- FTIR : Identifies nitro () and ester () groups.
- NMR : -NMR for aromatic protons (e.g., pyrrole ring protons at ) and -NMR for carbonyl carbons.
- UV-Vis : Monitors electronic transitions influenced by the nitro group (e.g., ) .
Advanced Research Questions
Q. How can computational chemistry resolve discrepancies between experimental and theoretical bond lengths?
- Methodology :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to optimize geometry and compare with SC-XRD data.
- Analyze electron density via Quantum Theory of Atoms in Molecules (QTAIM) to identify critical bond paths and non-covalent interactions.
- Address outliers (e.g., deviations > 0.02 Å) by evaluating basis set limitations or crystal packing effects .
Q. What role do intermolecular interactions play in the solid-state packing of this compound?
- Hirshfeld Surface Analysis :
- Quantify interaction contributions (e.g., : 30%, : 15%) using CrystalExplorer.
- Identify π-π stacking (e.g., centroid distances ) and hydrogen-bonding networks (e.g., ) stabilizing the lattice .
Q. How can reaction conditions be optimized using factorial design?
- Experimental Design :
- Apply a factorial design to variables like temperature (80–120°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF).
- Use ANOVA to identify significant factors affecting yield (e.g., temperature contributes 60% variance).
- Validate with response surface methodology (RSM) for multi-variable optimization .
Q. What strategies mitigate data contradictions in reaction mechanism studies?
- Methodology :
- Combine kinetic isotope effects (KIE) and computational transition state analysis to distinguish between concerted and stepwise pathways.
- Cross-validate using isotopic labeling (e.g., -tracing for nitro group reactivity) and in-situ FTIR to detect intermediates .
Methodological Tables
Table 1 : Key Crystallographic Parameters (from )
| Parameter | Value |
|---|---|
| Space group | |
| 9.0385, 12.2518, 10.5452 | |
| 96.102 | |
| 1161.14 | |
| 4 | |
| 0.023 |
Table 2 : Hirshfeld Surface Contributions (from )
| Interaction Type | Contribution (%) |
|---|---|
| 30.5 | |
| 15.2 | |
| 40.1 | |
| 8.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
